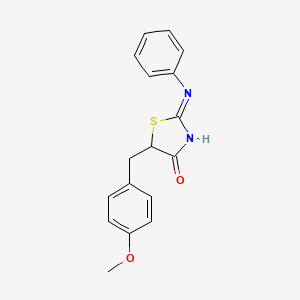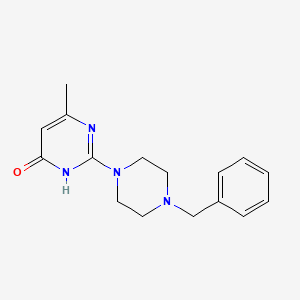![molecular formula C18H24N2O2S2 B3718808 5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol](/img/structure/B3718808.png)
5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol
Overview
Description
5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol is a complex organic compound characterized by its unique structure, which includes ethylamino groups and disulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol typically involves multi-step organic reactions. The process begins with the preparation of the phenolic precursors, followed by the introduction of ethylamino groups through nucleophilic substitution reactions. The disulfanyl linkage is formed via oxidative coupling reactions, often using reagents such as iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfanyl linkage, yielding thiol derivatives.
Substitution: The ethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The ethylamino groups and disulfanyl linkage play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethylamino)-2-hydroxy-5-methylphenol
- 2-[[4-(Ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]phenol
Uniqueness
5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol is unique due to its specific combination of ethylamino groups and disulfanyl linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-5-19-13-9-15(21)17(7-11(13)3)23-24-18-8-12(4)14(20-6-2)10-16(18)22/h7-10,19-22H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZJVGASZOPOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1C)SSC2=C(C=C(C(=C2)C)NCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-4-methyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B3718755.png)
![ethyl 6-amino-3-butyl-5-cyano-1'H,7H-spiro[isoxazolo[3,4-b]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3718760.png)
![N-(4-METHYLPHENYL)-N-[3-(3-PYRIDYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE](/img/structure/B3718763.png)
![N-(3,5-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3718773.png)
![N-benzyl-2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718788.png)

![3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B3718804.png)
![Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate](/img/structure/B3718805.png)
![N-(tert-butyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718815.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3718818.png)


![2-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3718835.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3718849.png)
